3-(4-oxo-3H-quinazolin-2-yl)prop-2-enoic acid

Physicochemical profiling Pre-formulation Property-based design

3-(4-Oxo-3H-quinazolin-2-yl)prop-2-enoic acid (CAS 5584-96-3; molecular formula C₁₁H₈N₂O₃; molecular weight 216.19 g·mol⁻¹) is a heterobifunctional compound in which a quinazolin-4(3H)-one core is conjugated at the C-2 position to an α,β-unsaturated (acrylic) carboxylic acid side chain. The acrylic acid moiety introduces a Michael-acceptor electrophilic site and a carboxylic acid handle for amide/ester conjugation, while the quinazolinone ring provides a hydrogen-bond-donor/acceptor pharmacophore found in numerous kinase inhibitors, PARP inhibitors, and antimicrobial scaffolds.

Molecular Formula C11H8N2O3
Molecular Weight 216.19 g/mol
CAS No. 5584-96-3
Cat. No. B15289380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-oxo-3H-quinazolin-2-yl)prop-2-enoic acid
CAS5584-96-3
Molecular FormulaC11H8N2O3
Molecular Weight216.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)NC(=N2)C=CC(=O)O
InChIInChI=1S/C11H8N2O3/c14-10(15)6-5-9-12-8-4-2-1-3-7(8)11(16)13-9/h1-6H,(H,14,15)(H,12,13,16)
InChIKeyVSHQCDJWFSXEDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Oxo-3H-quinazolin-2-yl)prop-2-enoic Acid (CAS 5584-96-3): A Quinazolinone-Acrylic Acid Building Block for Drug Discovery and Heterocyclic Synthesis


3-(4-Oxo-3H-quinazolin-2-yl)prop-2-enoic acid (CAS 5584-96-3; molecular formula C₁₁H₈N₂O₃; molecular weight 216.19 g·mol⁻¹) is a heterobifunctional compound in which a quinazolin-4(3H)-one core is conjugated at the C-2 position to an α,β-unsaturated (acrylic) carboxylic acid side chain . The acrylic acid moiety introduces a Michael-acceptor electrophilic site and a carboxylic acid handle for amide/ester conjugation, while the quinazolinone ring provides a hydrogen-bond-donor/acceptor pharmacophore found in numerous kinase inhibitors, PARP inhibitors, and antimicrobial scaffolds . The compound is commercially available as a solid (purity ≥95% by HPLC) and is supplied primarily as the (2E)-isomer .

Why Generic Quinazolinone or Acrylic Acid Substitution Fails: Positional, Saturation, and Heteroatom Specificity of 3-(4-Oxo-3H-quinazolin-2-yl)prop-2-enoic Acid


Quinazolinone-containing compounds cannot be generically interchanged because three structural dimensions—regioisomeric attachment point (C-2 vs. N-3), side-chain saturation (acrylic vs. propanoic), and heteroatom substitution (4-oxo vs. 4-thioxo)—each exert orthogonal control over reactivity, biological target engagement, and downstream synthetic utility . The C-2 acrylic acid attachment in CAS 5584-96-3 creates an extended conjugated π-system absent in the N-3-substituted antiallergy series (Tiacrilast-class compounds) that were developed for mast-cell stabilization [1]. Conversely, replacing the α,β-unsaturated acid with the saturated propanoic acid side chain (CAS 5368-37-6) eliminates the Michael-acceptor character entirely, redirecting biological applications from covalent probe design toward non-covalent PARP-1 inhibition and antimicrobial peptide conjugation [2][3]. The 4-thioxo analog further alters the hydrogen-bonding landscape and metabolic stability profile [4]. These non-interchangeable properties mandate compound-specific procurement for defined research use-cases.

Quantitative Differentiation Evidence for 3-(4-Oxo-3H-quinazolin-2-yl)prop-2-enoic Acid (CAS 5584-96-3) Versus Closest Analogs


Physicochemical Property Divergence: Acrylic Acid (CAS 5584-96-3) vs. Saturated Propanoic Acid Analog (CAS 5368-37-6)

The target acrylic acid compound exhibits systematically lower boiling point (Δ = −16.5 °C) and flash point (Δ = −10.0 °C) relative to its saturated propanoic acid counterpart, consistent with the loss of one rotational degree of freedom and increased conjugation in the planar α,β-unsaturated system . The saturated analog additionally possesses a measurable melting point (239–241 °C) and an experimentally determined logP of 0.066, indicative of higher crystal lattice energy and greater aqueous affinity; corresponding melting point and logP data remain unreported for the acrylic acid [1]. These differences directly impact purification strategy (recrystallization vs. chromatography), solvent selection for reactions, and storage stability assessment during procurement.

Physicochemical profiling Pre-formulation Property-based design

Regioisomeric Differentiation: C-2 Acrylic Acid (CAS 5584-96-3) vs. N-3 Propenoic Acid Antiallergy Series (Tiacrilast-Class Compounds)

The LeMahieu et al. (1983) N-3-substituted (E)-3-(4-oxo-4H-quinazolin-3-yl)-2-propenoic acid series demonstrated potent oral antiallergic activity in the rat passive cutaneous anaphylaxis (PCA) model, with the 6-SMe derivative identified as the most potent member of the series [1]. Conversion to the (Z) isomer, reduction of the side-chain double bond, or reduction of the quinazoline ring all resulted in substantial loss of activity, underscoring the strict structure–activity relationship (SAR) of the N-3 attachment [1]. In contrast, the C-2 acrylic acid regioisomer (CAS 5584-96-3) has not been reported to exhibit PCA activity; instead, its C-2 propanoic acid reduced counterpart (CAS 5368-37-6) has been exploited as a scaffold for PARP-1 inhibitors with low-nanomolar IC₅₀ values [2] and for antimicrobial peptide conjugates that enhance antibacterial potency 3–4-fold relative to standard drugs [3]. This regioisomeric divergence—antiallergy at N-3 vs. anticancer/antimicrobial at C-2—demonstrates that the attachment point alone determines the target profile and therapeutic indication.

Antiallergy Mast cell stabilization Regioisomer pharmacology

Reactivity-Driven Synthetic Utility: Michael Acceptor Character of the α,β-Unsaturated Acid vs. Chemically Inert Saturated Side Chain

The (2E)-acrylic acid side chain in CAS 5584-96-3 / 306996-85-0 constitutes an activated Michael acceptor capable of undergoing thiol-Michael addition, aza-Michael addition, and decarboxylative cross-coupling reactions . The structurally analogous 4-thioxo-2-acrylic acid compound (Aly, 2003) was experimentally demonstrated to react with phenyl isocyanate, phenyl isothiocyanate, acrylonitrile (Michael conditions), paraformaldehyde/secondary amines (Mannich conditions), sodium azide, and α-amino acids, yielding diverse polyfunctional quinazoline derivatives [1]. The saturated propanoic acid analog (CAS 5368-37-6) lacks this electrophilic double bond and is consequently restricted to amide/ester coupling via the terminal carboxyl group, as employed in the PARP-1 inhibitor acyl-piperazinylamide series [2]. This difference in reactive functional group count (two reactive sites: COOH + α,β-unsaturated C=C vs. one reactive site: COOH only) directly translates to the number of diversity vectors accessible in library synthesis.

Covalent inhibitor design Michael addition Building block reactivity

Isomeric Impurity Risk: (E) vs. (Z) Stereochemistry and CAS Registry Number Assignment

CAS 5584-96-3 is the registry number for 2-propenoic acid, 3-(1,4-dihydro-4-oxo-2-quinazolinyl)- with unspecified double-bond geometry, whereas CAS 306996-85-0 specifically denotes the (2E)-isomer . The LeMahieu et al. SAR study on the N-3 regioisomeric series established that conversion from the (E) to (Z) configuration resulted in substantial loss of antiallergic activity [1], providing class-level evidence that olefin geometry is pharmacologically critical for quinazolinone-propenoic acid conjugates. Vendors may list either CAS number for what is nominally the same compound; however, the stereochemical composition may differ between lots. Careful verification of the InChI string—specifically the '/b6-5+' stereochemical descriptor present in the (2E) isomer —is essential to ensure batch-to-batch reproducibility in biological assays.

Stereochemical purity Quality control Isomer-specific activity

Metabolic Liability Benchmarking: Quinazolinyl-Propenoic Acid Pharmacokinetics in Preclinical Species

A structurally related N-3 quinazolinyl-propenoic acid, (E)-3-[6-(methylthio)-4-oxo-4H-quinazolin-3-yl]-2-propenoic acid, underwent extensive first-pass metabolism in rats: after intravenous dosing at 5–6 mg/kg, 70% of the ¹⁴C-labeled dose was excreted in urine and 19% in feces; the sole in vitro metabolite (rat liver 9000×g supernatant + NADPH) was the sulfoxide, which was also the major circulating metabolite in vivo [1]. The C-2 regioisomer (CAS 5584-96-3) lacks the 6-methylthio substituent and would be predicted to avoid this specific S-oxidation pathway; however, the acrylic acid side chain introduces potential for glutathione conjugation at the β-carbon via Michael addition, a clearance mechanism not available to the saturated propanoic acid analog . This metabolic dichotomy—oxidative clearance of the 6-SMe N-3 analog vs. potential nucleophilic trapping of the C-2 acrylic acid—should inform lead optimization strategies and compound procurement for in vivo PK studies.

Drug metabolism Pharmacokinetics Sulfoxidation

Commercial Availability and Purity Specification: Benchmarking Procurement-Ready Quality

The (2E)-isomer of 3-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylic acid is supplied by CymitQuimica (Biosynth) with a minimum purity specification of 95% (HPLC), molecular weight 216.19 g/mol, and full analytical characterization including InChI, InChIKey, and SMILES . The product is currently listed as discontinued, indicating constrained supply . The (E)-isomer (CAS 306996-85-0) is also available from Matrix Scientific and MolCore with purity ≥97–98% . In contrast, the saturated propanoic acid analog (CAS 5368-37-6) is more widely stocked (Enamine, Fluorochem, AKSci, Toronto Research Chemicals) with purity specifications ranging from 95% to 98%, and with melting point (239–241 °C) providing an additional identity verification criterion that is unavailable for the acrylic acid [1]. The constrained supply of the acrylic acid relative to the propanoic acid should factor into project timeline planning.

Chemical procurement Purity specification Vendor comparison

High-Confidence Application Scenarios for 3-(4-Oxo-3H-quinazolin-2-yl)prop-2-enoic Acid (CAS 5584-96-3) Based on Quantitative Differentiation Evidence


Covalent Inhibitor Probe Design Using the α,β-Unsaturated Acrylic Acid Warhead

The (2E)-acrylic acid moiety of CAS 5584-96-3 provides a built-in Michael acceptor electrophile suitable for covalent targeting of cysteine residues in kinase ATP-binding pockets or PARP catalytic domains. Unlike the saturated propanoic acid analog (CAS 5368-37-6), which can only form non-covalent interactions, this compound enables two-point pharmacophore binding: (i) quinazolinone ring recognition in the adenine pocket, and (ii) β-carbon attack by the catalytic cysteine thiolate [1]. Procurement of the stereochemically defined (2E)-isomer (CAS 306996-85-0) is recommended to ensure the acrylate double bond adopts the geometry required for optimal trajectory toward the target cysteine [2].

Diversity-Oriented Synthesis of 2-Substituted Quinazolinone Libraries via Orthogonal Coupling

CAS 5584-96-3 is a bifunctional building block enabling sequential or simultaneous derivatization at two chemically distinct sites: amide/ester formation at the carboxylic acid terminus, and Michael addition, Heck coupling, or decarboxylative cross-coupling at the α,β-unsaturated carbon [1]. The closely related 4-thioxo-acrylic acid scaffold has been validated for reactions with isocyanates, isothiocyanates, Mannich reagents, azide, and amino acids , providing a reaction roadmap transferable to the 4-oxo analog. This dual-handle reactivity generates greater scaffold diversity per synthetic step than the mono-functional propanoic acid (CAS 5368-37-6) [2].

PARP-1 Inhibitor Lead Optimization by Side-Chain Unsaturation Scanning

Giannini et al. (2014) identified acyl-piperazinylamides of 3-(4-oxo-3,4-dihydroquinazolin-2-yl)-propionic acid as potent PARP-1 inhibitors with low-nanomolar IC₅₀ values, and molecular modeling highlighted the preponderant role of the propanoyl side chain [1]. Replacing the saturated propanoyl linker with the α,β-unsaturated acryloyl linker (as in CAS 5584-96-3) introduces conformational restriction (planar sp² geometry) and additional hydrogen-bond-acceptor character at the α,β-unsaturated carbonyl. This 'unsaturation scan' strategy can be used to probe the PARP-1 nicotinamide subsite for steric and electronic tolerance, a standard medicinal chemistry optimization tactic [1].

Antimicrobial Peptide-Quinazolinone Hybrid Conjugate Development

Suhas et al. (2013) demonstrated that conjugation of 3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid to short cationic peptides (Bactenecin7 analogues) enhanced antimicrobial activity 3–4-fold compared to standard drugs such as ciprofloxacin and griseofulvin [1]. Substituting the propanoic acid linker with the acrylic acid (CAS 5584-96-3) introduces a potential electrophilic trap at the membrane-proximal environment, which could further potentiate activity against Gram-negative bacteria by exploiting the electrophile-sensitive outer membrane proteome. The compound's purity specification (≥95% by HPLC) ensures consistent conjugation stoichiometry critical for antimicrobial potency determination.

Quote Request

Request a Quote for 3-(4-oxo-3H-quinazolin-2-yl)prop-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.